molecular formula C20H20N2O2S B6121688 5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one

5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B6121688
M. Wt: 352.5 g/mol
InChI Key: DYMJVGIKZVGJII-UHFFFAOYSA-N
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Description

5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one is a complex organic compound with a pyrimidine core This compound features various functional groups, including a benzyl group, an ethylsulfanyl group, a hydroxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the benzyl, ethylsulfanyl, hydroxy, and methylphenyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining high quality and consistency. These methods also help in reducing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ethylsulfanyl group to an ethyl group.

    Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the benzyl group may introduce a different aromatic or aliphatic group.

Scientific Research Applications

5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets and modulate their activity. For example, the hydroxy group may form hydrogen bonds with active site residues, while the benzyl and methylphenyl groups contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-2-(methylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one
  • 5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-chlorophenyl)pyrimidin-4(3H)-one
  • 5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-benzyl-2-ethylsulfanyl-6-hydroxy-3-(4-methylphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-25-20-21-18(23)17(13-15-7-5-4-6-8-15)19(24)22(20)16-11-9-14(2)10-12-16/h4-12,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMJVGIKZVGJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=O)N1C2=CC=C(C=C2)C)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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